epsilon-Amanitin

Übersicht

Beschreibung

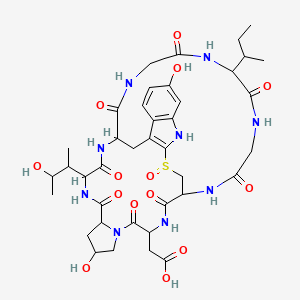

epsilon-Amanitin is a cyclic peptide and a member of the amatoxin family, which is found in several species of the mushroom genus Amanita . It is known for its potent toxicity, with an oral LD50 of approximately 0.1 mg/kg . Like other amatoxins, this compound inhibits RNA polymerase II, leading to the cessation of mRNA synthesis and subsequent cell death .

Wirkmechanismus

Target of Action

Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and a member of the amatoxin group, which are found in several members of the mushroom genus Amanita . The primary target of ε-Amanitin is RNA polymerase II . This enzyme plays a crucial role in the synthesis of messenger RNA (mRNA), a key molecule involved in the process of transcription, where genetic information from DNA is used to create mRNA for protein synthesis .

Mode of Action

Upon ingestion, ε-Amanitin binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This interaction interferes with the translocation of RNA and DNA needed to empty the site for the next round of RNA synthesis . By inhibiting RNA polymerase II, ε-Amanitin effectively halts the process of transcription, disrupting protein synthesis and leading to cell death .

Biochemical Pathways

The inhibition of RNA polymerase II by ε-Amanitin affects the fundamental process of transcription, which is part of the central dogma of molecular biology involving the conversion of DNA to RNA . This disruption affects various biochemical pathways that rely on the production of proteins for their function. For instance, it has been found that STT3B, an enzyme that adds sugar molecules to proteins, plays a part in α-amanitin toxicity .

Pharmacokinetics

It is known that ε-amanitin is soluble in water and ethanol, which may influence its absorption and distribution in the body . More research is needed to fully understand the ADME properties of ε-Amanitin and their impact on its bioavailability.

Result of Action

The binding of ε-Amanitin to RNA polymerase II prevents mRNA synthesis, leading to the cytolysis of hepatocytes (liver cells) and kidney cells . This results in severe liver and kidney injury, which can be fatal . The high lethality of ε-Amanitin is due to its potent inhibition of RNA polymerase II, causing cell death and organ failure .

Biochemische Analyse

Biochemical Properties

Epsilon-Amanitin plays a significant role in biochemical reactions. It is an inhibitor of RNA polymerase II . Upon ingestion, it binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It effectively causes cytolysis of hepatocytes (liver cells) and kidney cells . It has been shown that this compound-based drugs can kill cancer cells that are resistant to other treatments .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This inhibition of RNA polymerase II is a well-acknowledged mechanism of this compound toxicity .

Temporal Effects in Laboratory Settings

It is known that this compound has extreme stability against heat, the acidic pH of the medium, and resistance to human and animal digestive enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the mouse liver TNF-mRNA increased, and hepatocyte apoptosis occurred after a high dose of this compound was given in an animal model .

Metabolic Pathways

This compound is involved in metabolic pathways that inhibit the activity of RNA polymerase II in the nucleus

Transport and Distribution

This compound acts in vivo through the enterohepatic circulation and transport system . It is absorbed almost without hindrance and quickly transported to our vital organs .

Subcellular Localization

It is known that this compound primarily inhibits RNA polymerase II, which is located in the nucleus of the cell .

Vorbereitungsmethoden

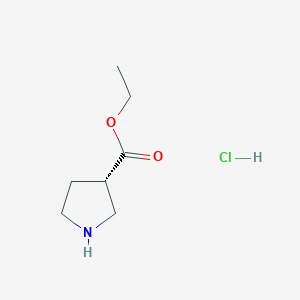

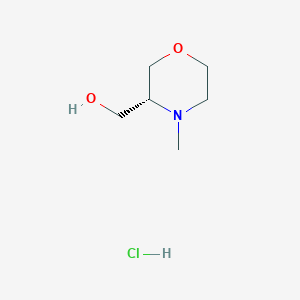

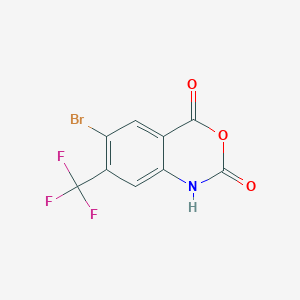

Synthetic Routes and Reaction Conditions: The synthesis of epsilon-Amanitin involves complex peptide synthesis techniques. One of the key challenges in its synthesis is the diastereoselective sulfoxidation, which has been addressed through high-yielding and diastereoselective approaches . The synthesis of analogs such as 5′-hydroxy-6′-deoxy-amanitin has also been reported, showcasing the advancements in synthetic methodologies .

Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and the complexity of its synthesis. Most of the available this compound is extracted from natural sources, specifically from Amanita mushrooms .

Analyse Chemischer Reaktionen

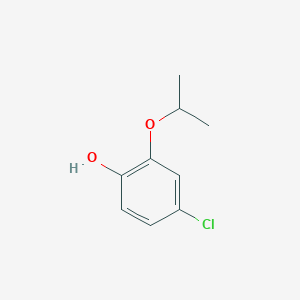

Types of Reactions: epsilon-Amanitin undergoes various chemical reactions, including oxidation and reduction. The sulfoxidation of the sulfur atom in its structure is a notable reaction that has been studied extensively .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents for sulfoxidation and reducing agents for the reduction of the sulfoxide group .

Major Products Formed: The major products formed from these reactions include various analogs of this compound, such as 5′-hydroxy-6′-deoxy-amanitin, which have been studied for their potential use in targeted cancer therapies .

Wissenschaftliche Forschungsanwendungen

epsilon-Amanitin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potent inhibition of RNA polymerase II makes it a valuable tool for studying transcription processes in eukaryotic cells . In medicine, this compound and its analogs are being explored as potential payloads for antibody-drug conjugates (ADCs) in targeted cancer therapies . These ADCs combine the targeting precision of antibodies with the cytotoxicity of this compound to selectively kill tumor cells .

Vergleich Mit ähnlichen Verbindungen

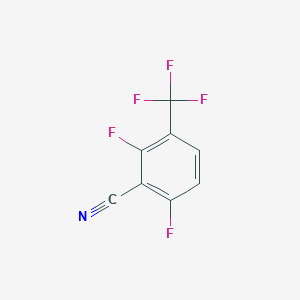

epsilon-Amanitin is part of the amatoxin family, which includes other compounds such as alpha-Amanitin, beta-Amanitin, and gamma-Amanitin . These compounds share a similar cyclic peptide structure but differ in their specific amino acid residues and functional groups . For example, alpha-Amanitin has an additional hydroxyl group compared to this compound, which contributes to its higher toxicity . The unique structural features of this compound, such as its specific amino acid sequence and sulfoxide group, distinguish it from other amatoxins and contribute to its specific biological activity .

Eigenschaften

IUPAC Name |

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILNAORONITPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N9O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028142 | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21705-02-2 | |

| Record name | epsilon-Amanitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

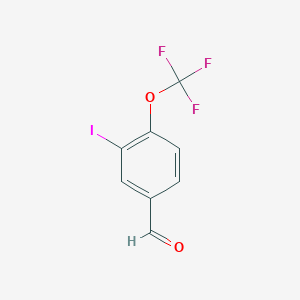

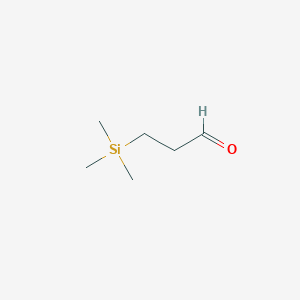

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)